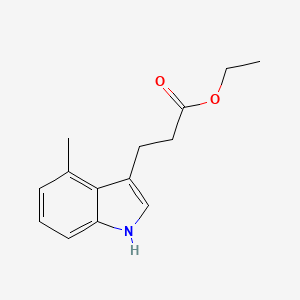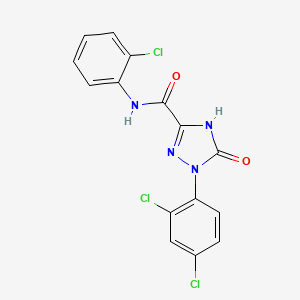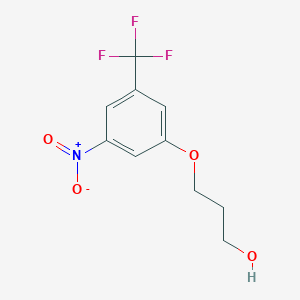
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide and a radical initiator.
Phenoxy Group Introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.
Propanol Backbone Formation: The final step involves the formation of the propanol backbone, which can be achieved through various methods such as reduction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, amines, and thiolates.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and increase its metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Nitro-5-(trifluoromethyl)phenoxy)ethanol: Similar structure but with an ethanol backbone.
3-(3-Nitro-5-(trifluoromethyl)phenoxy)butanol: Similar structure but with a butanol backbone.
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-2-ol: Similar structure but with a secondary alcohol group.
Uniqueness
3-(3-Nitro-5-(trifluoromethyl)phenoxy)propan-1-ol is unique due to the combination of the nitro group, trifluoromethyl group, and phenoxy group on a propanol backbone. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced metabolic stability, and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H10F3NO4 |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
3-[3-nitro-5-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)7-4-8(14(16)17)6-9(5-7)18-3-1-2-15/h4-6,15H,1-3H2 |
InChI-Schlüssel |
JMGTYGNKPXGWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCCCO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



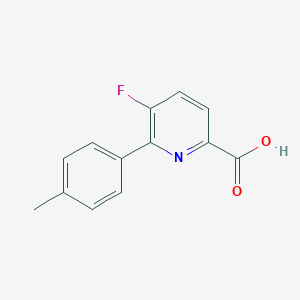
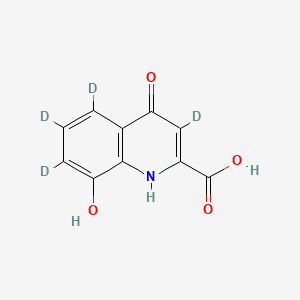
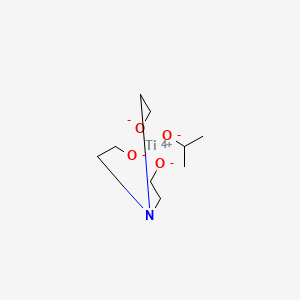


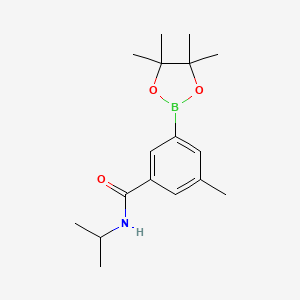
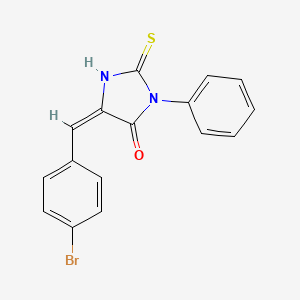
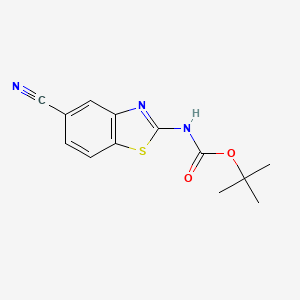

![3-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3-oxazolidin-2-one](/img/structure/B15340264.png)

